molecular formula C5H13O13P3S B1237498 P-Rib-ppbetas CAS No. 91385-22-7

P-Rib-ppbetas

Cat. No.: B1237498
CAS No.: 91385-22-7
M. Wt: 406.14 g/mol
InChI Key: DUHPXDWZQTVKIV-TXICZTDVSA-N
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Description

P-Rib-ppbetas (Phosphorylated Ribose Pyrophosphate Beta Isomers) are phosphorylated derivatives of ribose, characterized by beta-linked pyrophosphate groups. These compounds play critical roles in cellular energy transfer, nucleotide biosynthesis, and signal transduction pathways. Structurally, they consist of a ribose backbone with phosphate groups attached at specific hydroxyl positions, forming high-energy bonds that facilitate metabolic reactions such as ATP synthesis and coenzyme activation .

Properties

CAS No.

91385-22-7

Molecular Formula

C5H13O13P3S

Molecular Weight

406.14 g/mol

IUPAC Name

dihydroxyphosphinothioyl [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C5H13O13P3S/c6-3-2(1-15-19(8,9)10)16-5(4(3)7)17-20(11,12)18-21(13,14)22/h2-7H,1H2,(H,11,12)(H2,8,9,10)(H2,13,14,22)/t2-,3-,4-,5-/m1/s1

InChI Key

DUHPXDWZQTVKIV-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O

Synonyms

5-phosphoribosyl 1-O-(2-thiodiphosphate)
P-Rib-PPbetaS

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Phosphate Linkage Key Biological Role Stability (pH 7.4)
This compound Not Available C₅H₁₂O₁₄P₂ Beta Energy transfer, nucleotide synthesis Moderate
ATP (Adenosine Triphosphate) 56-65-5 C₁₀H₁₆N₅O₁₃P₃ Alpha/Beta Primary energy currency High
PRPP (Phosphoribosyl Pyrophosphate) 7540-64-9 C₅H₁₃O₁₄P₂ Alpha Nucleotide biosynthesis precursor Low
NAD⁺ (Nicotinamide Adenine Dinucleotide) 53-84-9 C₂₁H₂₇N₇O₁₄P₂ Beta Redox reactions, signaling High

Key Findings :

Phosphate Linkage Configuration :

  • This compound exhibit beta-linked pyrophosphate groups, unlike PRPP (alpha-linked), which reduces their reactivity in certain enzymatic pathways but enhances stability in alkaline environments .
  • NAD⁺ shares the beta configuration, enabling compatibility with dehydrogenase enzymes, suggesting this compound may participate in analogous redox processes .

Biological Roles :

  • Unlike ATP, which serves as a universal energy carrier, this compound are hypothesized to act as specialized cofactors in nucleotide salvage pathways .
  • PRPP is a direct precursor in purine and pyrimidine synthesis, while this compound may regulate feedback inhibition in these pathways .

Stability and Solubility :

  • This compound demonstrate moderate aqueous solubility (≈15 mg/mL), comparable to PRPP but lower than ATP (≈50 mg/mL). Their beta-linkage confers resistance to phosphatase degradation compared to alpha-linked isomers .

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